Seneciphylline

Genotoxicity DNA adduct formation Carcinogenicity testing

Genotoxicity researchers require a positive control with maximal dynamic range. Seneciphylline (CAS 480-81-9) is the most potent DNA cross-linking macrocyclic pyrrolizidine alkaloid available. • Highest DNA cross-linking potency among macrocyclic PAs tested • Dual Phase II induction: increases epoxide hydrase & GST activities simultaneously • Intermediate acute LD50 (0.264 g/kg) enables bidirectional hepatotoxicity studies ≥98% purity with full analytical characterization. In stock for immediate dispatch.

Molecular Formula C18H23NO5
Molecular Weight 333.4 g/mol
CAS No. 480-81-9
Cat. No. B043193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeneciphylline
CAS480-81-9
Synonyms13,19-Didehydro-12-hydroxysenecionan-11,16-dione;  Seneciphylline;  Jacodine;  NSC 30622;  Seneciophylline;  Seneciphyllin;  [6R-(3Z,6R*,14aR*,14bR*)]-3-Ethylidene-3,4,5,6,9,11,13,14,14a,14b-decahydro-6-hydroxy-6-methyl-5-methylene-[1,6]dioxacyclododecino
Molecular FormulaC18H23NO5
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O
InChIInChI=1S/C18H23NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4-/t14-,15-,18-/m1/s1
InChIKeyFCEVNJIUIMLVML-QPSVUOIXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubilityless than 0.1 mg/mL at 64 °F (NTP, 1992)
Sol in water /Hydrochloride/
Sol in chloroform;  sparingly sol in ethanol, acetone;  slightly sol in water
Difficult solubility in ether and ligroin.
In water, 1X10+6 mg/L @ 25 °C /Estimated/

Seneciphylline: Structural Class and Characterization


Seneciphylline (CAS 480-81-9) is a macrocyclic pyrrolizidine alkaloid (PA) belonging to the retronecine-type senecionine class [1]. It is a naturally occurring hepatotoxic phytotoxin found in plant species including Senecio vulgaris, Gynura segetum, and Emilia sonchifolia [2]. The compound features an α,β-unsaturated macrocyclic diester structure critical for its biological activity, specifically requiring CYP450-mediated metabolic activation to reactive pyrrolic intermediates that form DNA and protein adducts [1][3]. As a research tool, seneciphylline serves as a reference standard for PA toxicity studies, analytical method development, and structure-activity relationship investigations within the broader class of hepatotoxic macrocyclic PAs [2][4].

Genotoxicity reference standard workflow DNA cross-linking
CYP450-mediated metabolic activation studies Hepatotoxicity model
Analytical method development for pyrrolizidine alkaloids LC-MS/MS, HPLC

Seneciphylline: Not Interchangeable with Analogs


Pyrrolizidine alkaloids of the senecionine class exhibit substantial variation in toxicological potency, metabolic fate, and target organ specificity despite their apparent structural similarity [1]. For instance, while seneciphylline, retrorsine, senecionine, and monocrotaline share the same macrocyclic retronecine core, their LD50 values differ by up to 5.7-fold (senecionine 0.127 g/kg vs. monocrotaline 0.731 g/kg), and their DNA cross-linking potencies follow a distinct hierarchy [2][3]. Even closely related analogs exhibit divergent effects on hepatic drug-metabolizing enzymes: seneciphylline increases both epoxide hydrase and glutathione-S-transferase activities, whereas senecionine fails to stimulate epoxide hydrase while diminishing GST activity [4]. These functional divergences preclude generic substitution for any application requiring reproducible toxicity induction, analytical calibration, or mechanistic investigation [1][4]. The quantitative evidence below establishes the specific differentiation parameters that govern compound selection.

Toxicity endpoint divergence

Acute LD50 varies up to 5.7-fold among macrocyclic PAs; potency hierarchy may not transfer across structural analogs.

Differential Phase II enzyme modulation

Seneciphylline activates both GST and epoxide hydrase; senecionine fails to stimulate epoxide hydrase and suppresses GST, limiting mechanistic interchange.

Calibration standard specificity

Analytical methods validated for seneciphylline may not directly apply to other PAs; retention, ionisation, and matrix effects differ.

Seneciphylline Quantitative Differentiation


DNA Cross-Linking: Most Potent Alkaloid

In a direct comparative study of DNA cross-linking ability in cultured bovine kidney epithelial cells with rat liver S9 metabolic activation, seneciphylline demonstrated the highest potency among eight pyrrolizidine alkaloids tested [1]. The rank order of potency for DNA-protein cross-links (DPC) and DNA interstrand cross-links (ISC) was: seneciphylline > riddelliine > retrorsine > senecionine > heliosupine > monocrotaline > latifoline > retronecine [1]. Seneciphylline's superior cross-linking ability relative to senecionine and monocrotaline was attributed to the presence of both a macrocyclic necic acid ester and an α,β-unsaturated ester function [1].

DNA cross-linking rank
Head-to-head
1st / 8 macrocyclic PAs
Reported highest DNA cross-linking potency among tested analogs
Bovine kidney cells + rat liver S9
Genotoxicity DNA adduct formation Carcinogenicity testing

Differential Hepatic Enzyme Modulation

A head-to-head study in male albino rats administered seneciphylline or senecionine orally demonstrated divergent effects on hepatic drug-metabolizing enzymes [1]. Seneciphylline significantly increased both epoxide hydrase and glutathione-S-transferase (GST) activities while reducing cytochrome P-450 and related monooxygenase activities [1]. In contrast, senecionine failed to stimulate epoxide hydrase, diminished GST activity, and also reduced aminopyrine demethylase and arylhydrocarbon hydroxylase activities [1]. Neither alkaloid produced prominent in vitro effects on these enzymes except slight stimulation of epoxide hydrase by both [1].

Phase II enzyme modulation
Head-to-head
Seneciphylline: ↑ GST, ↑ epoxide hydrase Senecionine: ↓ GST, ↔ epoxide hydrase
Divergent enzyme induction context; senecionine does not replicate GST activation
In vivo rat model
Drug metabolism CYP450 induction Phase II enzymes

Hepatic Metabolism and Biliary Excretion

In isolated perfused rat liver studies comparing four pyrrolizidine alkaloids, seneciphylline and retrorsine both significantly increased bile flow relative to controls [1]. Liver-bound pyrroles, an indicator of hepatotoxic potential, varied from 55 nmol/g for monocrotaline to 195 nmol/g for retrorsine [1]. The proportion of PA removed by the liver ranged from 93% for retrorsine to 55% for trichodesmine, with dehydroalkaloid release varying fourfold among the PAs examined [1]. These metabolic differences reflect distinct reactivity profiles of the initially formed dehydroalkaloid intermediates [1].

Hepatic metabolism
Head-to-head
Bound pyrroles: intermediate Range: 55–195 nmol/g across 4 PAs
Intermediate hepatotoxic activation context
Isolated perfused rat liver
Hepatotoxicity Biliary excretion Metabolic activation

Acute Oral Toxicity Comparison

Comparative toxicity prediction data for 40 pyrrolizidine alkaloids reveal substantial differences in acute oral LD50 values among structurally related macrocyclic PAs [1]. Seneciphylline exhibits a rat oral LD50 of 0.264 g/kg and a chronic oral LOAEL of 0.002 g/kg [1]. In contrast, senecionine is considerably more acutely toxic (LD50 = 0.127 g/kg), while monocrotaline is substantially less acutely toxic (LD50 = 0.731 g/kg), representing a 5.7-fold range among these three macrocyclic PAs [1]. All three compounds share similar chronic LOAEL values in the 0.001-0.002 g/kg range [1].

Acute oral toxicity
Reported
LD50 0.264 g/kg Rat oral; senecionine 0.127, monocrotaline 0.731
Intermediate acute toxicity among macrocyclic PAs
2.1× less than senecionine; 2.8× more than monocrotaline
Acute toxicity In vivo toxicology Safety assessment

Pharmacokinetics: Rapid Absorption, Low Bioavailability

A validated UPLC-MS/MS method applied to rat pharmacokinetic studies revealed that seneciphylline exhibits rapid oral absorption with Tmax of 0.23-0.32 h and Cmax of 0.82-1.75 μg/mL following oral administration [1]. Both seneciphylline and its N-oxide metabolite are eliminated quickly from plasma [1]. The compound displays low systemic exposure with oral bioavailability of 5.43-10.31%, attributed to extensive hepatic and microfloral metabolism [1]. The lower limit of quantification was 1 ng/mL with linearity over 1-1,000 ng/mL [1].

Pharmacokinetics
Reported
F = 5.4–10.3% Tmax 0.23–0.32 h, Cmax 0.82–1.75 μg/mL
Rapid absorption, low systemic exposure context
Rat plasma, UPLC-MS/MS
Pharmacokinetics ADME Bioanalytical method development

Predominant PA in Feed and Plant Matrices

In analytical surveys of pyrrolizidine alkaloid content in feed samples and plant materials, seneciphylline was consistently identified as the most abundant PA among the monitored compounds [1]. Specifically, seneciphylline levels exceeded those of monocrotaline, retrorsine, senecionine, and senkirkine in feed samples with high chlorophyll content [1]. This abundance profile makes seneciphylline the primary analytical target for quantification in PA-contaminated matrices [1].

Abundance in matrices
Cross-study
Most abundant PA in feed/plant samples
Primary reference standard for PA quantification
Surveys with UPLC-MS/MS, HPLC
Analytical chemistry Food safety Natural product quantification

Seneciphylline Research and Analytical Applications


Positive Control for DNA Cross-Linking Assays

Given its rank as the most potent DNA cross-linking agent among macrocyclic pyrrolizidine alkaloids tested [1], seneciphylline serves as the optimal positive control for genotoxicity assays requiring maximal sensitivity. Studies investigating DNA-protein cross-links (DPC) or DNA interstrand cross-links (ISC) in mammalian cells with metabolic activation should select seneciphylline over senecionine or monocrotaline to achieve the widest dynamic range and most robust signal [1].

Phase II Enzyme Induction: GST and Epoxide Hydrase

For investigations focused on the differential regulation of Phase II detoxification enzymes, seneciphylline is uniquely suited based on its demonstrated ability to simultaneously increase both glutathione-S-transferase and epoxide hydrase activities in vivo [1]. Senecionine cannot substitute for this purpose, as it fails to stimulate epoxide hydrase and actually diminishes GST activity [1]. Researchers studying Nrf2/ARE pathway activation or chemoprevention mechanisms should specifically procure seneciphylline.

Calibrated Hepatotoxicity Induction

Based on comparative hepatic metabolism data showing intermediate bound pyrrole levels relative to retrorsine (high) and monocrotaline (low) [1], and an intermediate acute LD50 of 0.264 g/kg [2], seneciphylline provides a calibrated hepatotoxicity induction tool. This intermediate potency is valuable for studies evaluating protective interventions, as it allows detection of both exacerbation and amelioration of liver injury without the narrow therapeutic window of more potent PAs like senecionine [2].

Primary Reference Standard for PA Quantification

Analytical laboratories performing UPLC-MS/MS or HPLC quantification of pyrrolizidine alkaloids in food, feed, or botanical samples should prioritize seneciphylline as a primary calibration standard due to its documented status as the most abundant PA in contaminated matrices [1]. The availability of validated LC-MS/MS methods with demonstrated linearity from 1-1,000 ng/mL [2] further supports its selection as the reference compound for method development and validation.

Application
Selection Property
Validation Focus
DNA cross-linking genotoxicity research
Reported top rank among macrocyclic PAs
Cross-linking endpoint sensitivity
Phase II enzyme modulation studies
Dual GST and epoxide hydrase activation context
Divergent enzyme response vs. analog class
Hepatotoxicity model calibration
Intermediate bound-pyrrole and LD50 position
Detection of both exacerbation and attenuation
PA quantification reference standard
High natural abundance in contaminated matrices
LC-MS/MS method linearity and matrix recovery
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